Ertapenem Dimer II discovery and history
Ertapenem Dimer II discovery and history
Ertapenem Dimer II: Discovery, Mechanistic Pathways, and Analytical Characterization in Carbapenem Development
Executive Summary
Ertapenem is a highly effective 1-β-methyl carbapenem antibiotic utilized globally for severe, community-acquired, and mixed aerobic/anaerobic infections. However, the defining structural feature that confers its potent antibacterial activity—a highly strained β-lactam ring—also renders the Active Pharmaceutical Ingredient (API) exceptionally vulnerable to degradation. Among its degradation products, Ertapenem Dimer II (CAS: 402955-38-8) represents a critical bimolecular impurity. This whitepaper provides an in-depth technical analysis of the discovery of Dimer II, the chemical causality behind its formation, and the self-validating analytical protocols required for its isolation and quantification in modern drug development.
Historical Context: The Stability Challenge of Ertapenem
During the early formulation and process development of Ertapenem (marketed as Invanz by Merck & Co.), researchers encountered significant stability hurdles. Like other carbapenems, Ertapenem is unstable in aqueous solutions and at temperatures above -20°C[1]. While monomeric hydrolysis (ring-opening) is a common degradation pathway for all β-lactams, researchers discovered that at the high concentrations required for clinical administration (≥100 mg/mL), the predominant mode of degradation shifted from simple hydrolysis to complex bimolecular reactions[2][3].
These bimolecular reactions yielded a series of dimeric degradates, designated as Dimer I, Dimer II, Dimer III, and various dehydrated dimers (Dimer-H2Oa/b)[1][4]. It was observed that Dimer I and Dimer II exist as an equilibrium mixture in solution, with Dimer I acting as the initial kinetic product that rapidly converts into the more thermodynamically stable Dimer II[4][5]. Because these impurities increase during the manufacturing process and subsequent storage, regulatory agencies mandated strict limits, typically capping the sum of Dimer I + II at ≤ 1.4% in the final drug product[5].
Mechanistic Causality of Dimerization
To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The molecular structure of Ertapenem contains three critical functional zones: a carbapenem core with a highly electrophilic β-lactam carbonyl, a thiazolidine ring, and a pyrrolidine ring terminating in a secondary amine[].
The Nucleophilic Attack Pathway
The formation of Dimers I and II is driven by the inherent nucleophilicity of the pyrrolidine amine. In concentrated aqueous solutions, the amine group of one Ertapenem molecule acts as a nucleophile, attacking the highly strained, electrophilic β-lactam carbonyl of a second Ertapenem molecule[2].
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Ring Opening & Coupling: The attack cleaves the β-lactam ring of the target molecule, forming an amide bond between the two monomers. This initial coupled product is Dimer I .
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Isomerization/Rearrangement: Dimer I is structurally transient in aqueous media. Within less than 2 hours in a standard diluent, Dimer I undergoes a structural rearrangement (often tautomeric or conformational shifting) to form Dimer II [4].
(Note: A secondary dimerization pathway exists where the carboxylate group of one molecule attacks the β-lactam of another, forming a transient anhydride that rearranges into Dimer III[2][7].)
Figure 1: Mechanistic pathways of Ertapenem degradation highlighting the Dimer I to Dimer II conversion.
Strategic Mitigation in Synthesis
Understanding this causality allowed process chemists to engineer a brilliant synthetic workaround. By introducing sodium bicarbonate during the synthesis and lyophilization phases, researchers discovered that the bicarbonate reacts with the pyrrolidine amine to form a transient sodium carbamate adduct [2]. This adduct sterically and electronically shields the amine, effectively neutralizing its nucleophilicity and suppressing the formation of Dimer I and II during manufacturing[2].
Quantitative Data & Impurity Profiling
To ensure scientific integrity, all degradation products must be structurally elucidated and tracked. Table 1 summarizes the primary impurities monitored during Ertapenem stability testing.
Table 1: Key Ertapenem Degradation Products & Impurities
| Impurity Name | CAS Number | Molecular Weight | Mechanism of Formation | Regulatory Limit (Typical) |
| Ertapenem API | 153832-46-3 | 475.5 g/mol | N/A | N/A |
| Ring-Opened Hydrolysis | 357154-27-9 | 493.5 g/mol | Water-mediated hydrolysis of β-lactam | ≤ 1.0%[1] |
| Dimer I | 1199797-41-5 | 951.03 g/mol | Amine attack on β-lactam | Evaluated as sum (I+II) |
| Dimer II | 402955-38-8 | 951.03 g/mol | Rearrangement of Dimer I | ≤ 1.4% (Sum of I+II)[5] |
| Dimer III | 1199797-42-6 | 965.1 g/mol | Carboxylate attack via anhydride | ≤ 0.20%[1] |
Analytical Methodologies: Self-Validating HPLC Protocol
Because Dimer I rapidly converts to Dimer II, standard analytical methods often fail to capture an accurate impurity profile if the sample sits in the autosampler for too long. Furthermore, the multiple carboxylic and amine groups on the dimers create complex ionization states that cause peak co-elution at standard pH levels[4].
The following protocol leverages pH-dependent selectivity to force Dimers I and II to elute before the main Ertapenem peak, ensuring baseline resolution.
Step-by-Step Stability-Indicating RP-HPLC Protocol
1. Reagent & Mobile Phase Preparation:
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Buffer A: Prepare a 25 mmol/L phosphate buffer. Adjust the pH precisely to 8.0 using sodium hydroxide. Causality: At pH 8.0, the ionization states of the dimeric degradates shift, allowing Dimers I + II to elute distinctly ahead of the main API peak, while Dimer III and dehydrated dimers elute after it[4].
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Mobile Phase: Utilize a gradient of Buffer A and Methanol (or Acetonitrile, depending on column chemistry).
2. Sample Preparation (Critical Step):
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Dissolve the Ertapenem sample in a non-nucleophilic buffer (e.g., 10mM MOPS, pH 7.0) at 5°C to a concentration of 0.2 g/L[4].
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Self-Validating Constraint: The sample must be injected within 30 minutes of preparation. If left at room temperature for >2 hours, the Dimer I peak will artificially deplete as it converts entirely to Dimer II, invalidating the batch's initial kinetic profile[4].
3. Chromatographic Conditions:
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Column: Inertsil Phenyl or equivalent C18 column (250 mm x 4.6 mm, 5 µm)[4][8].
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Flow Rate: 1.0 - 1.2 mL/min.
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Column Temperature: 25°C.
4. Forced Degradation (System Suitability Verification):
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To validate the method's stability-indicating power, subject a control sample to 80°C for 60 minutes[9].
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Verify that the resulting degradation peaks (Dimers and Ring-Opened products) achieve a resolution factor (Rs) > 2.0 from the parent Ertapenem peak.
Figure 2: Analytical workflow demonstrating the causality of pH adjustment to achieve baseline resolution.
Conclusion
The discovery and characterization of Ertapenem Dimer II underscores the delicate balance between molecular efficacy and stability in drug design. The highly strained β-lactam ring that makes Ertapenem a potent PBP-inhibitor is the exact mechanism that invites nucleophilic attack from its own pyrrolidine amine. By mastering the pH-dependent kinetics of the Dimer I to Dimer II conversion, analytical scientists can deploy robust, self-validating chromatographic methods to ensure the safety and efficacy of this critical antibiotic.
References
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PI & PI Biotech Inc. Ertapenem Impurities and Reference Standards. Retrieved from:[Link]
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ACS-DOBFAR SpA / University of Pavia. Ertapenem Manufacturing Process Development. Retrieved from: [Link]
- Google Patents. EP2505190A1 - Polymorphic forms of ertapenem monosodium salt and process for it's preparation.
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Journal of Chromatographic Science (OUP). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Retrieved from: [Link]
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PubMed / Journal of Pharmaceutical and Biomedical Analysis. Stability of ertapenem in aqueous solutions. Retrieved from:[Link]
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The Journal of Organic Chemistry (ACS Publications). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. Retrieved from: [Link]
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ResearchGate. Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Retrieved from: [Link]
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